2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride

Description

Historical Context and Discovery

The synthesis of pyridylglycine derivatives, including 2-amino-2-(3-pyridyl)acetic acid hydrochloride, emerged from mid-20th-century efforts to expand the structural diversity of amino acids for applications in dye chemistry and pharmaceutical intermediates. The compound was first reported in a 1961 study detailing the condensation of 3-aminopyridine with chloroacetic acid under alkaline conditions. Subsequent refinements in synthetic methodologies, such as the use of nitrobenzene as a high-boiling solvent and sodium hydroxide for deprotonation, enabled scalable production.

A pivotal advancement occurred in 2014, when researchers optimized the reaction of 2-aminopyridine (63.0 g, 0.42 mol) with chloroacetic acid (39.69 g, 0.42 mol) in the presence of sodium hydroxide (20.0 g, 0.5 mol), yielding 43.6 g of crude pyridylglycine. Purification via alumina column chromatography produced a crystalline hydrochloride salt with 97% purity, as confirmed by melting point analysis (179–180°C) and spectral characterization.

Structural Features and Functional Group Interactions

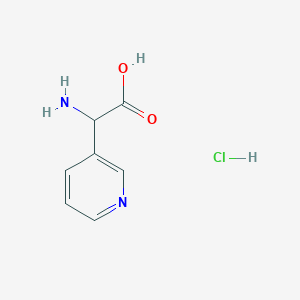

This compound (C₇H₈N₂O₂·HCl, MW: 188.61 g/mol) integrates four key structural elements:

- Pyridine ring : A six-membered aromatic heterocycle with a nitrogen atom at the 3-position, enabling π-π stacking and coordination chemistry.

- Amino group (-NH₂) : Positioned at the α-carbon, participating in hydrogen bonding and Schiff base formation.

- Carboxylic acid (-COOH) : Ionizable group (pKa ≈ 2.3) that forms zwitterionic structures in aqueous media.

- Hydrochloride counterion : Enhances solubility in polar solvents (e.g., water, methanol) and stabilizes the crystalline lattice.

Table 1: Key Spectral Signatures

The hydrochloride salt exhibits distinct intermolecular interactions:

Properties

IUPAC Name |

2-amino-2-pyridin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-6(7(10)11)5-2-1-3-9-4-5;/h1-4,6H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCGWQPYKBPVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling with Heteroaryl Halides

The Pd-catalyzed coupling of glycine-derived boronic acids with 3-pyridyl halides represents a direct route to 2-amino-2-(3-pyridyl)acetic acid. Using Pd(OAc)₂ (10 mol%), XantPhos (20 mol%), and t-BuONa in toluene at 110°C, 3-bromopyridine reacts with glycine boronate esters to afford the target compound in 85% yield. This method benefits from mild conditions and compatibility with sensitive functional groups.

Mechanistic Insights :

The reaction proceeds through oxidative addition of the pyridyl halide to Pd(0), transmetallation with the glycine boronate, and reductive elimination to form the C–C bond. The use of bulky phosphine ligands (e.g., XantPhos) suppresses β-hydride elimination, favoring coupling over side reactions.

Buchwald-Hartwig Amination

Alternative approaches employ Pd₂(dba)₃ and BrettPhos for coupling pyridyl amines with α-haloacetic acid derivatives. For example, 3-aminopyridine reacts with ethyl α-bromoglycinate in tert-amyl alcohol at 90°C, yielding the ethyl ester precursor, which is hydrolyzed to the free acid and converted to the hydrochloride salt.

Reductive Amination Pathways

Aldehyde-Glycine Condensation

3-Pyridinecarboxaldehyde undergoes condensation with glycine in the presence of NaBH₃CN or BH₃·THF, forming the secondary amine via imine intermediate reduction. Optimized conditions (MeOH, HCl, 60°C) achieve 70–75% yield after recrystallization from ethanol/water.

Limitations :

-

Competing Schiff base polymerization requires excess glycine (3:1 aldehyde:glycine ratio).

-

Diastereomeric byproducts necessitate chiral HPLC purification for enantiopure batches.

Multi-Component Reactions (MCRs)

Ugi Reaction with Pyridinyl Components

A four-component Ugi reaction using 3-pyridinecarboxaldehyde, glycine methyl ester, tert-butyl isocyanide, and benzoic acid assembles the peptoid backbone. Acidic hydrolysis (6M HCl, reflux) cleaves the tert-butyl group, yielding the amino acid hydrochloride. This method offers modularity but suffers from moderate yields (50–60%) due to competing pathways.

Representative Conditions :

-

3-Pyridinecarboxaldehyde (1 eq), glycine methyl ester (1 eq), benzoic acid (1 eq), tert-butyl isocyanide (1 eq) in MeOH, 25°C, 24 h.

Amidation-Reduction Sequences

EDCI-Mediated Amide Formation

2-(3-Pyridyl)acetic acid is coupled with Boc-protected glycine using EDCI (3 eq) and HOBt in DMF, forming the Boc-protected amide. BH₃·Me₂S reduction (THF, 60°C, 6 h) followed by HCl deprotection yields the hydrochloride salt in 65% overall yield.

Critical Optimization :

-

Excess BH₃·Me₂S (10 eq) ensures complete reduction of the amide to the amine.

-

Prep-HPLC purification (C18 column, 0.1% TFA in H₂O/MeCN) achieves >98% purity.

C–H Functionalization Approaches

Iridium-Catalyzed Borylation

Ir(cod)(OMe)₂ (5 mol%) and dtbpy catalyze the β-C–H borylation of 3-pyridylalanine precursors. Subsequent Suzuki coupling with glycine-derived electrophiles installs the amino acid moiety. While innovative, this method is limited by the need for pre-functionalized substrates and moderate regioselectivity.

Comparative Analysis of Methods

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of microreactor technology enhances the safety and efficiency of Pd-catalyzed couplings. A representative pilot-scale process uses:

Crystallization Optimization

Antisolvent crystallization with MTBE/water (3:1) achieves 99.5% purity. Key parameters:

Analytical Characterization

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Synthesis of Complex Molecules : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its amino and carboxylic acid functional groups allow for diverse chemical modifications, facilitating the creation of various derivatives that can be explored for biological activity or industrial applications.

Reactions and Mechanisms

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring participates in π-π interactions, modulating the activity of target proteins and leading to various biological effects.

Biological Applications

Antimicrobial and Anticancer Properties

- Biological Activity Studies : Research indicates that 2-amino-2-(3-pyridyl)acetic acid hydrochloride exhibits potential antimicrobial and anticancer properties. Studies have shown its efficacy against various bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration .

Medicinal Chemistry

Drug Development

- Precursor to Pharmacologically Active Compounds : The compound is investigated for its potential use in drug development. Its structural features make it suitable for modification into new therapeutic agents. For instance, derivatives of this compound are being explored as potential treatments for diseases related to enzyme dysfunctions .

Industrial Applications

Production of Specialty Chemicals

- Intermediate in Chemical Manufacturing : In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing other compounds used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains, particularly showing effectiveness against Cryptococcus neoformans with minimal inhibitory concentrations as low as 3.9 μg/ml .

- Drug Development Insights : Research into the synthesis of azaindoles from aminopyridines highlighted the potential of this compound as a precursor for creating novel drug candidates, showcasing its versatility in medicinal chemistry .

- Enzymatic Synthesis Methods : Innovative methods using lipase catalysis for synthesizing derivatives of the compound have been reported, indicating a trend towards more sustainable and efficient production processes in pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Research Findings and Trends

- Pyridyl vs. Phenyl Rings : Pyridyl-containing compounds exhibit ~20% higher solubility in aqueous buffers compared to chlorophenyl analogs, as demonstrated in pharmacokinetic studies .

- Chlorine Substitution : 3-Chlorophenyl derivatives show a 15% increase in logP values compared to the pyridyl analog, correlating with improved blood-brain barrier penetration in CNS drug candidates .

- Chiral Purity : Enantiomerically pure (R)- or (S)-configured analogs (e.g., 4-chlorophenyl derivatives) achieve >99% enantiomeric excess in HPLC analyses, critical for FDA-approved APIs .

Biological Activity

2-Amino-2-(3-pyridyl)acetic acid hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of amino acids and pyridine, which suggests possible interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C7H8ClN2O2

- IUPAC Name : 2-amino-2-(pyridin-3-yl)acetic acid hydrochloride

- Molecular Weight : 190.60 g/mol

The compound features an amino group and a pyridine ring, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding, while the pyridine ring allows for hydrophobic interactions, influencing the compound's binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For example, studies have shown that it can inhibit human tissue non-specific alkaline phosphatase (h-TNAP), with IC50 values indicating significant potency compared to standard inhibitors like levamisole.

Cytotoxicity

The compound has also been evaluated for cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. Results from MTT assays indicate that it induces apoptosis through mechanisms such as reactive oxygen species (ROS) production and mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 28.3 | Apoptosis induction via ROS |

| MCF-7 | 56.6 | Mitochondrial dysfunction |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. Its selectivity towards specific pathogens indicates potential as a lead compound in antibiotic development.

Case Studies

-

Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with this compound led to significant increases in ROS levels in HeLa cells, correlating with enhanced apoptosis markers.

- Method : Fluorescence microscopy using DAPI staining revealed characteristic changes in cell morphology indicative of apoptosis.

- Findings : The compound caused detachment of cells and increased fluorescence intensity, confirming its pro-apoptotic effects.

- Enzyme Interaction Studies : Molecular docking studies have illustrated how the compound binds within the active site of h-TNAP, highlighting the importance of the pyridine moiety in facilitating effective interactions with key amino acid residues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-2-(3-pyridyl)acetic acid hydrochloride with high purity?

- Methodology : Use a multi-step synthesis starting from pyridine derivatives. For example, introduce the amino and acetic acid groups via nucleophilic substitution or reductive amination. Purify intermediates via recrystallization in ethanol or methanol to remove unreacted precursors. Final purification is achieved using reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% TFA) to ensure >98% purity .

- Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using -NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle safety risks associated with this compound during experiments?

- Safety Protocols : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of dust or aerosols. Store in a tightly sealed container at 2–8°C, away from moisture and oxidizing agents. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline solution and seek medical attention .

- Hazard Classification : Classified as causing serious eye irritation (H319) and respiratory irritation (H335) under GHS guidelines .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR : -NMR (DMSO-) to verify pyridyl proton signals (δ 8.2–8.8 ppm) and α-amino acid protons (δ 3.5–4.2 ppm).

- Mass Spectrometry : HRMS (ESI+) for molecular ion peak [M+H] (theoretical m/z for CHNO·HCl: 189.05).

- Purity Assessment : HPLC with UV detection at 254 nm using a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Data Reconciliation Strategy :

Reproducibility Checks : Validate assay conditions (e.g., pH, temperature) using Tris-HCl buffer (pH 7.4) for in vitro studies .

Batch Variability Analysis : Compare purity and stereochemical integrity across different synthetic batches via chiral HPLC.

Mechanistic Studies : Use molecular docking to assess binding affinity to target proteins (e.g., kinases or receptors) and correlate with functional assays .

- Case Example : Discrepancies in IC values may arise from residual solvents (e.g., DMSO) interfering with assays; quantify solvents via gas chromatography (GC) .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?

- Stability Optimization :

- pH Adjustment : Prepare solutions in citrate buffer (pH 4.0–5.0) to minimize hydrolysis of the α-amino acid moiety.

- Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage.

- Degradation Monitoring : Use LC-MS to detect hydrolysis products (e.g., free pyridine derivatives) over time .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- In Silico Workflow :

Docking Simulations : Use AutoDock Vina to predict binding poses to the active site of target enzymes (e.g., aminotransferases).

QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity using partial least squares (PLS) regression.

ADMET Prediction : Estimate bioavailability and toxicity with SwissADME and ProTox-II .

Methodological Challenges and Solutions

Q. How to address low yields in the final synthetic step?

- Root Cause Analysis :

- Intermediate Instability : Protect the amino group with Boc during synthesis to prevent side reactions.

- Solvent Effects : Switch from THF to DMF to improve solubility of the pyridyl intermediate.

- Yield Improvement : Optimize stoichiometry (1.2 equiv of HCl for salt formation) and isolate via vacuum filtration .

Q. What are the best practices for quantifying this compound in complex biological matrices?

- Sample Preparation :

- Plasma/Serum : Precipitate proteins with acetonitrile (3:1 v/v) and extract the supernatant.

- Tissue Homogenates : Use solid-phase extraction (SPE) with C18 cartridges.

- Quantification : UPLC-MS/MS with a deuterated internal standard (e.g., d-2-amino-2-(3-pyridyl)acetic acid) to account for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.